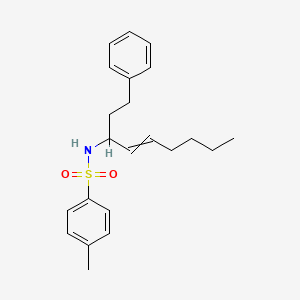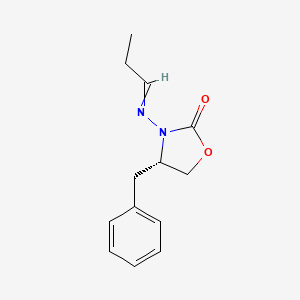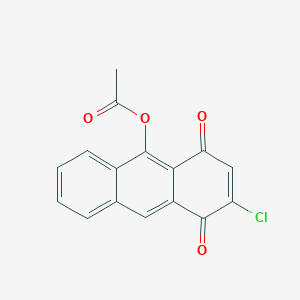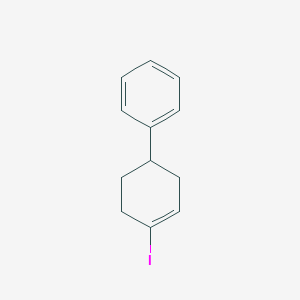![molecular formula C20H16N2O B12581644 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol CAS No. 185555-01-5](/img/structure/B12581644.png)
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is a complex organic compound that features both imidazole and naphthol moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the naphthol component is a naphthalene ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol typically involves the condensation of 2-naphthol with an imidazole derivative. One common method involves the reaction of 2-naphthol with 2-phenyl-1H-imidazole-1-methanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings in both the imidazole and naphthol moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the imidazole ring.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the naphthol moiety can participate in hydrogen bonding or π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the naphthol moiety but shares the imidazole structure.
2-Naphthol: Contains the naphthol moiety but lacks the imidazole ring.
1-(2-Methyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol: Similar structure with a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is unique due to the combination of the imidazole and naphthol moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
特性
CAS番号 |
185555-01-5 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
1-[(2-phenylimidazol-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H16N2O/c23-19-11-10-15-6-4-5-9-17(15)18(19)14-22-13-12-21-20(22)16-7-2-1-3-8-16/h1-13,23H,14H2 |
InChIキー |
DEMDXIUOLJXTNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC3=C(C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


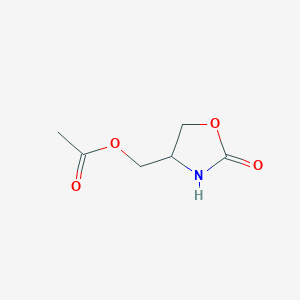

![4'-Tetradecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12581569.png)
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
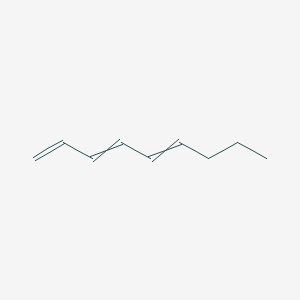
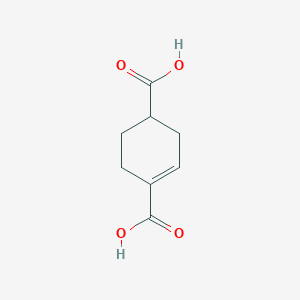
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
